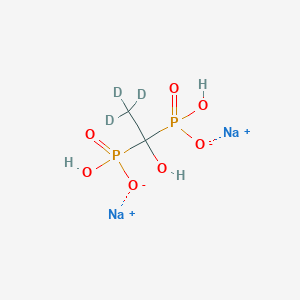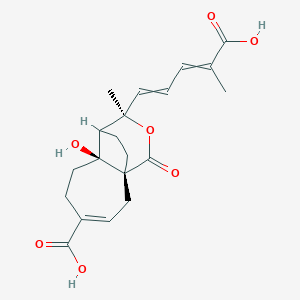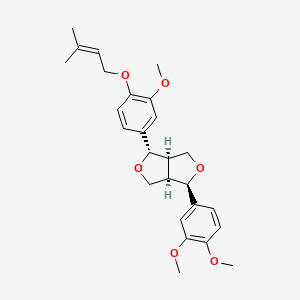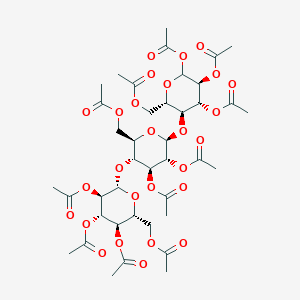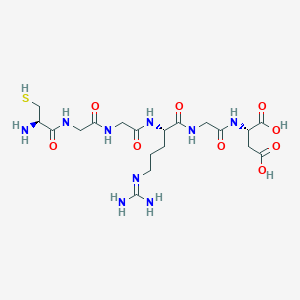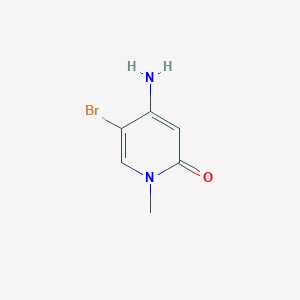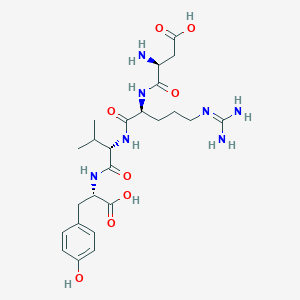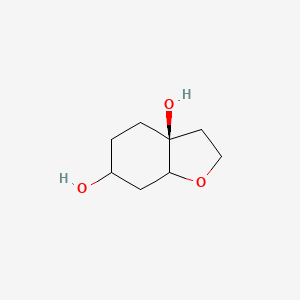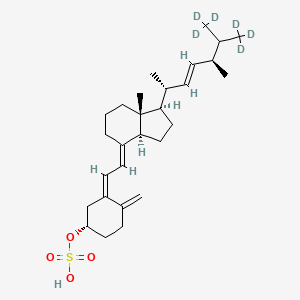
Vitamin D2-d6 (sulfate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vitamin D2-d6 (sulfate) is a deuterated form of ergocalciferol sulfate, a synthetic analog of vitamin D2 This compound is often used in scientific research due to its stability and the presence of deuterium atoms, which make it suitable for mass spectrometry studies
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Vitamin D2-d6 (sulfate) typically involves the deuteration of ergocalciferol followed by sulfation The deuteration process replaces hydrogen atoms with deuterium, which can be achieved through various chemical reactions involving deuterated reagents
Industrial Production Methods: Industrial production of Vitamin D2-d6 (sulfate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production process is optimized for yield and cost-effectiveness, often involving automated systems and stringent quality control measures.
化学反応の分析
Types of Reactions: Vitamin D2-d6 (sulfate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert it back to its parent compound or other derivatives.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives of Vitamin D2-d6 (sulfate), which are often studied for their biological activity and stability.
科学的研究の応用
Vitamin D2-d6 (sulfate) has numerous applications in scientific research:
Chemistry: Used as a stable isotope-labeled standard in mass spectrometry for the quantification of vitamin D metabolites.
Biology: Studied for its role in calcium and phosphorus metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in bone health, immune modulation, and cardiovascular health.
Industry: Utilized in the development of fortified foods and supplements to ensure adequate vitamin D levels in populations.
作用機序
Vitamin D2-d6 (sulfate) exerts its effects through the vitamin D receptor, a nuclear receptor that regulates gene expression. Upon binding to the receptor, it modulates the transcription of genes involved in calcium and phosphorus homeostasis, immune response, and cell proliferation. The deuterated form allows for precise tracking and quantification in metabolic studies, providing insights into the compound’s pharmacokinetics and dynamics.
類似化合物との比較
Vitamin D2 (ergocalciferol): The non-deuterated form, commonly used in dietary supplements.
Vitamin D3 (cholecalciferol): Another form of vitamin D, synthesized in the skin upon exposure to sunlight.
25-Hydroxyvitamin D2: A metabolite of vitamin D2, used as a marker for vitamin D status.
Uniqueness: Vitamin D2-d6 (sulfate) is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for detailed metabolic studies using mass spectrometry. This allows for more accurate and reliable data in research applications compared to non-deuterated forms.
特性
分子式 |
C28H44O4S |
|---|---|
分子量 |
482.7 g/mol |
IUPAC名 |
[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5R)-7,7,7-trideuterio-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] hydrogen sulfate |
InChI |
InChI=1S/C28H44O4S/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(14-11-21(24)4)32-33(29,30)31/h9-10,12-13,19-20,22,25-27H,4,7-8,11,14-18H2,1-3,5-6H3,(H,29,30,31)/b10-9+,23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1/i1D3,2D3 |
InChIキー |
JCNSXPADDANKHU-MPZUWEMMSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OS(=O)(=O)O)C)C([2H])([2H])[2H] |
正規SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


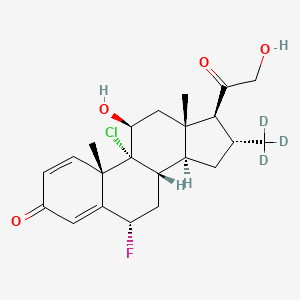
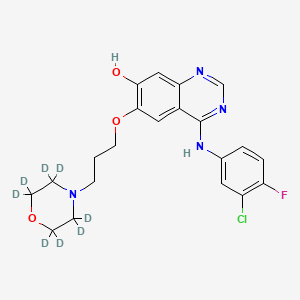
![[18F]-Labeled L-dopa precursor](/img/structure/B12430852.png)
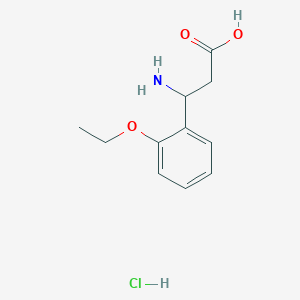
![4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine](/img/structure/B12430860.png)
